7-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide
CAS No.: 484022-74-4
Cat. No.: VC6438287
Molecular Formula: C16H12N2O4
Molecular Weight: 296.282
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 484022-74-4 |
|---|---|
| Molecular Formula | C16H12N2O4 |
| Molecular Weight | 296.282 |
| IUPAC Name | 7-hydroxy-N-(6-methylpyridin-2-yl)-2-oxochromene-3-carboxamide |
| Standard InChI | InChI=1S/C16H12N2O4/c1-9-3-2-4-14(17-9)18-15(20)12-7-10-5-6-11(19)8-13(10)22-16(12)21/h2-8,19H,1H3,(H,17,18,20) |
| Standard InChI Key | NOEWUGPHDFOSED-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC=C1)NC(=O)C2=CC3=C(C=C(C=C3)O)OC2=O |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound features a chromene backbone (a benzopyran derivative) substituted at the 3-position with a carboxamide group and at the 7-position with a hydroxyl group. The carboxamide nitrogen is further linked to a 6-methylpyridin-2-yl moiety, distinguishing it from simpler chromene carboxamides .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 484022-74-4 | |
| Molecular Formula | ||
| Molecular Weight | 296.282 g/mol | |
| IUPAC Name | 7-hydroxy-N-(6-methylpyridin-2-yl)-2-oxochromene-3-carboxamide | |
| SMILES | CC1=NC(=CC=C1)NC(=O)C2=CC3=C(C=C(C=C3)O)OC2=O | |
| InChIKey | NOEWUGPHDFOSED-UHFFFAOYSA-N | |
| PubChem CID | 5413276 |
The presence of the 6-methylpyridine group introduces steric and electronic effects that may influence solubility and receptor binding compared to unsubstituted analogs like 7-hydroxy-2-oxo-2H-chromene-3-carboxamide (PubChem CID: 5405787) .
Synthesis and Analytical Challenges
Purification and Stability
Chromene derivatives are often sensitive to light and oxidation . Reverse-phase HPLC or silica gel chromatography may be required for purification, though solubility data for this compound remain unreported.
Biological Activities and Mechanistic Hypotheses
Antioxidant Activity
The 7-hydroxy group is a critical pharmacophore for radical scavenging. In related compounds, this moiety donates hydrogen atoms to neutralize reactive oxygen species (ROS), with EC50 values ranging from 10–50 μM in DPPH assays .
Anti-inflammatory Pathways
Molecular docking studies suggest that chromene carboxamides inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene synthesis. The pyridine ring may further stabilize enzyme interactions through π-stacking or hydrogen bonding.
Comparative Analysis with Structural Analogs
Table 2: Comparison with 7-Hydroxy-2-oxo-2H-chromene-3-carboxamide
The addition of the 6-methylpyridin-2-yl group increases molecular weight by ~91 g/mol and logP by ~0.7, suggesting improved lipophilicity and potential blood-brain barrier permeability.
Research Gaps and Future Directions
Priority Investigations
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In Vitro Screening: Cytotoxicity assays against cancer cell lines (e.g., MCF-7, A549) to validate antiproliferative claims.
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ADMET Profiling: Assessment of absorption, distribution, and cytochrome P450 interactions to guide drug development.
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Structural Optimization: Modifying the pyridine methyl group or chromene hydroxylation patterns to enhance potency.
Analytical Development
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Solubility Studies: Systematic evaluation in aqueous and organic solvents.
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Crystallography: X-ray diffraction to resolve tautomeric preferences and intermolecular interactions.
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